![molecular formula C19H19NO4 B2879081 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034483-55-9](/img/structure/B2879081.png)
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is also known as 5-DBFPV, a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .
Molecular Structure Analysis
The molecular formula of this compound is C19H19NO4 and it has a molecular weight of 325.364. The exact structure and conformation of the molecule would require further analysis using techniques such as X-ray crystallography .Scientific Research Applications
Antimicrobial Activity
Benzofuran derivatives, including the compound , have been studied for their potential as antimicrobial agents. Research has shown that certain benzofuran compounds exhibit in vitro antibacterial activities against a range of pathogens such as E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa . The structure of benzofuran allows for the synthesis of various derivatives that can be optimized for enhanced antimicrobial efficacy.
Anticancer Properties
The benzofuran scaffold is recognized for its potential anticancer activity. Studies have evaluated the structure-activity relationship of benzofuran derivatives, finding that some compounds exhibit significant cytotoxic activity against cancer cell lines, such as head and neck cancer cells . The compound’s ability to inhibit cancer cell growth makes it a candidate for further research in cancer therapy.
Inhibitor of Fungi, Bacteria, and Virus Protein
2,3-Dihydrobenzofuran derivatives have been proposed as advantageous structures for designing small compound libraries aimed at inhibiting fungi, bacteria, and virus proteins. Molecular docking and dynamics studies suggest that these compounds can effectively interact with the active residues of various pathogens, offering a pathway to develop new drugs .
CO2 Capture and Storage
Amide-functionalized microporous organic polymers containing benzofuran units have shown promise in CO2 capture and storage. One study reported a CO2 capacity of 40 mL/g at 195 K and 1 bar, indicating the potential of benzofuran derivatives in environmental applications .
Drug Design and Pharmacokinetics
The physicochemical pharmacokinetics and drug-likeness of benzofuran derivatives have been assessed using online databases and molecular modeling techniques. These compounds, including the one , have been found to comply with the “Lipinski five rule,” suggesting their suitability as lead compounds in drug design .
Molecular Modeling and Dynamics
Benzofuran derivatives are used in molecular modeling to understand the biochemical operations of gene products and the role of molecules in biological systems. The compound’s structure allows for theoretical and computational modeling, contributing to drug design and the study of organic/inorganic/biomolecules .
Safety and Hazards
properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(8-13-2-4-16-14(9-13)6-7-22-16)20-19(21)15-3-5-17-18(10-15)24-11-23-17/h2-5,9-10,12H,6-8,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRCANLTJYZISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.